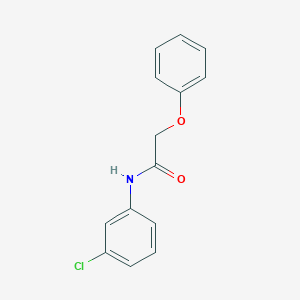

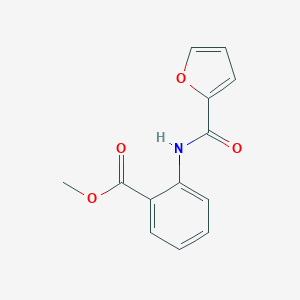

![molecular formula C19H17NO2S B188299 Ethyl 2-amino-4-[1,1'-biphenyl]-4-yl-3-thiophenecarboxylate CAS No. 307343-50-6](/img/structure/B188299.png)

Ethyl 2-amino-4-[1,1'-biphenyl]-4-yl-3-thiophenecarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

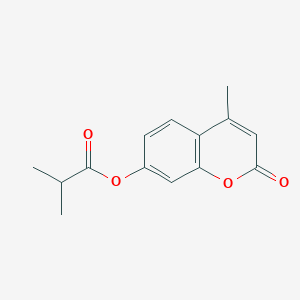

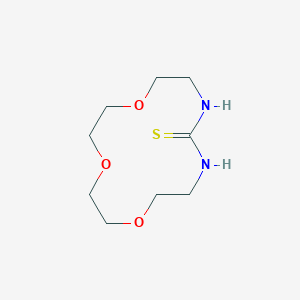

This compound is a derivative of biphenyl and thiophene, containing an ethyl ester and an amino group. Biphenyl derivatives are commonly used in organic chemistry and materials science due to their stable and tunable electronic properties . Thiophene is a five-membered heterocyclic compound with a sulfur atom, and it’s often used in the synthesis of pharmaceuticals and dyes.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of two phenyl rings (biphenyl), a thiophene ring, and an ethyl ester group. The exact structure would depend on the positions of these groups in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, biphenyl derivatives are stable and have distinct electronic properties. The presence of an ester group might make the compound susceptible to hydrolysis .科学的研究の応用

Synthesis and Characterization

Ethyl 2-amino-4-[1,1'-biphenyl]-4-yl-3-thiophenecarboxylate and its derivatives are actively used in synthetic chemistry. Research shows various methods for synthesizing related compounds, emphasizing their structural characterization through spectroscopy and crystallography. For example, Menati et al. (2020) discussed the synthesis and crystal structure of a new azo-Schiff base related to Ethyl 2-amino-4-[1,1'-biphenyl]-4-yl-3-thiophenecarboxylate, highlighting its planar geometric structure and intermolecular hydrogen bond formation (Menati et al., 2020).

Biological Activities and Applications

Compounds derived from Ethyl 2-amino-4-[1,1'-biphenyl]-4-yl-3-thiophenecarboxylate are being investigated for their potential biological activities. For instance, Spoorthy et al. (2021) synthesized analogs showing significant anti-microbial activity (Spoorthy et al., 2021). Similarly, Prasad et al. (2017) reported the synthesis of ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives with antimicrobial properties (Prasad et al., 2017).

Optoelectronic Applications

Derivatives of Ethyl 2-amino-4-[1,1'-biphenyl]-4-yl-3-thiophenecarboxylate are also explored for their potential use in optoelectronics. A study by Anandan et al. (2018) synthesized thiophene dyes demonstrating nonlinear optical limiting, beneficial for protecting human eyes and optical sensors in photonic or optoelectronic devices (Anandan et al., 2018).

Chemotherapeutic Potential

There's ongoing research into the use of thiophene derivatives in cancer treatment. Thomas et al. (2017) identified compounds with pronounced anti-proliferative activity and tumor cell selectivity, indicating their potential in developing novel anticancer drugs (Thomas et al., 2017).

作用機序

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a broad-spectrum biological activity.

Mode of Action

Based on its structural similarity to indole derivatives, it may interact with its targets through a variety of mechanisms, potentially including electrophilic substitution .

Biochemical Pathways

Related compounds, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect a wide range of biochemical pathways.

Result of Action

Based on the wide range of biological activities exhibited by similar compounds, it can be inferred that the compound may have diverse molecular and cellular effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets .

特性

IUPAC Name |

ethyl 2-amino-4-(4-phenylphenyl)thiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2S/c1-2-22-19(21)17-16(12-23-18(17)20)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-12H,2,20H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGRXYEXAHRYAIO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C3=CC=CC=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80352296 |

Source

|

| Record name | Ethyl 2-amino-4-([1,1'-biphenyl]-4-yl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-amino-4-[1,1'-biphenyl]-4-yl-3-thiophenecarboxylate | |

CAS RN |

307343-50-6 |

Source

|

| Record name | Ethyl 2-amino-4-([1,1'-biphenyl]-4-yl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

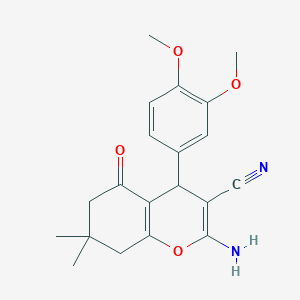

![N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B188217.png)